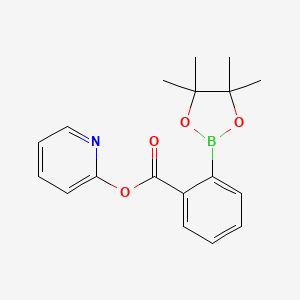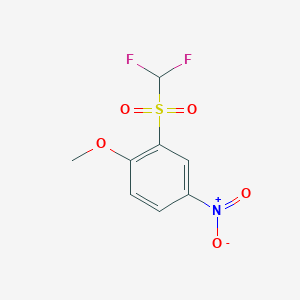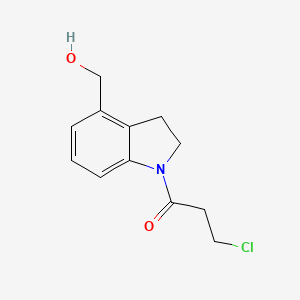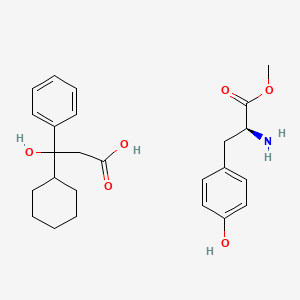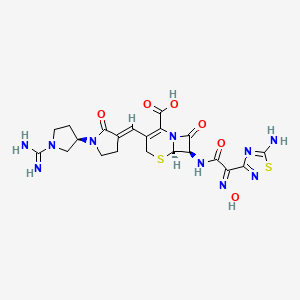
N-Pyrrolidino Amidinyl Ceftobiprole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Pyrrolidino Amidinyl Ceftobiprole is a derivative of ceftobiprole, a fifth-generation cephalosporin antibiotic. Ceftobiprole is known for its broad-spectrum antimicrobial activity, including effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains . This compound is a modified version designed to enhance its pharmacological properties and broaden its application in treating bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyrrolidino Amidinyl Ceftobiprole involves multiple steps, starting from the core cephalosporin structureThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, yield, and purity. It involves the use of industrial-grade reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
N-Pyrrolidino Amidinyl Ceftobiprole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to convert certain functional groups to their reduced forms, affecting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
N-Pyrrolidino Amidinyl Ceftobiprole has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and stability of cephalosporin derivatives.
Biology: It is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is investigated for its potential to treat various bacterial infections, including those caused by resistant strains.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
N-Pyrrolidino Amidinyl Ceftobiprole exerts its effects by inhibiting bacterial cell wall synthesis. It binds to essential penicillin-binding proteins (PBPs) and inhibits their transpeptidase activity, which is crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall. This inhibition leads to the disruption of cell wall integrity and ultimately results in bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cephalosporin derivatives such as:
Ceftaroline: Another fifth-generation cephalosporin with activity against MRSA.
Cefepime: A fourth-generation cephalosporin with broad-spectrum activity.
Ceftriaxone: A third-generation cephalosporin commonly used to treat a variety of infections.
Uniqueness
N-Pyrrolidino Amidinyl Ceftobiprole is unique due to its enhanced activity against resistant bacterial strains and its improved pharmacokinetic properties. Its ability to bind to multiple PBPs and inhibit their activity makes it a potent antibiotic for treating severe and resistant infections .
Propriétés
Formule moléculaire |
C21H24N10O6S2 |
|---|---|
Poids moléculaire |
576.6 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-carbamimidoylpyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H24N10O6S2/c22-20(23)29-3-2-10(6-29)30-4-1-8(16(30)33)5-9-7-38-18-12(17(34)31(18)13(9)19(35)36)25-15(32)11(27-37)14-26-21(24)39-28-14/h5,10,12,18,37H,1-4,6-7H2,(H3,22,23)(H,25,32)(H,35,36)(H2,24,26,28)/b8-5+,27-11+/t10-,12-,18-/m1/s1 |
Clé InChI |
RJEVRNDMGJEHQM-WOGZHUDSSA-N |
SMILES isomérique |
C1CN(C[C@@H]1N2CC/C(=C\C3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/O)/C5=NSC(=N5)N)SC3)C(=O)O)/C2=O)C(=N)N |
SMILES canonique |
C1CN(CC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B13428662.png)
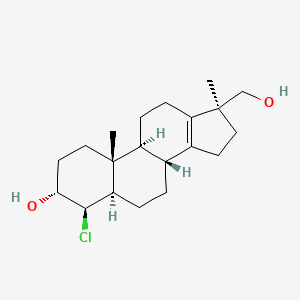

![4-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428694.png)

![(2S,2'S)-3,3'-(((6,6'-Dihydroxy-5,5'-diiodo-[1,1'-biphenyl]-3,3'-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid)](/img/structure/B13428699.png)
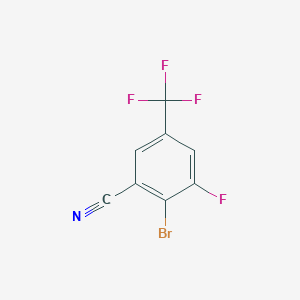
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13428713.png)
